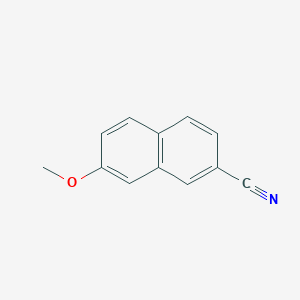

7-Methoxy-2-naphthonitrile

Description

BenchChem offers high-quality 7-Methoxy-2-naphthonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-2-naphthonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNOVHIIZNWROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)C#N)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449593 | |

| Record name | 2-Cyano-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-43-4 | |

| Record name | 2-Cyano-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-2-naphthonitrile: Technical Monograph & Application Guide

This technical guide details the chemical profile, synthesis, and applications of 7-Methoxy-2-naphthonitrile (CAS 90381-43-4).

Executive Summary

7-Methoxy-2-naphthonitrile (CAS 90381-43-4) is a specialized naphthalene derivative characterized by a nitrile group at the C2 position and a methoxy group at the C7 position. While often overshadowed by its regioisomer—the Agomelatine intermediate (7-methoxy-1-naphthyl derivatives)—this compound serves as a critical pharmacophore scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment and acts as a vital reference standard for impurity profiling in the industrial synthesis of melatonergic drugs.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in modern drug discovery.[1]

Chemical Profile & Physicochemical Properties

The 2,7-substitution pattern of the naphthalene ring imparts unique electronic properties compared to the more common 1,7-isomers.[1] The nitrile group serves as a versatile electron-withdrawing "handle" for further functionalization (e.g., reduction to amines, hydrolysis to acids, or cycloaddition to tetrazoles).[1]

Table 1: Technical Specifications

| Property | Data | Notes |

| Chemical Name | 7-Methoxy-2-naphthonitrile | Also known as 2-Cyano-7-methoxynaphthalene |

| CAS Number | 90381-43-4 | Validated Registry Number |

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| Structure | Naphthalene core, 2-CN, 7-OMe | Planar aromatic system |

| Appearance | Off-white to pale yellow crystalline solid | Typical of methoxynaphthalenes |

| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc | Sparingly soluble in water |

| Key Functional Groups | Nitrile (-C≡N), Ether (-OCH₃) | Nitrile stretch ~2220 cm⁻¹ (IR) |

Synthetic Routes & Process Chemistry

The synthesis of 7-Methoxy-2-naphthonitrile requires precise regiocontrol to avoid contamination with the 1,7-isomer. Below are two primary routes: the Modern Triflate Displacement (recommended for high purity) and the Traditional Aromatization route.[1]

Route A: The Triflate Displacement Protocol (Recommended)

This method utilizes 7-Methoxy-2-naphthol as the starting material.[1] It is preferred for research and scale-up due to the high availability of the phenol precursor and the robustness of palladium-catalyzed cyanation.[1]

Reaction Scheme (DOT Visualization)

Figure 1: Palladium-catalyzed synthesis of 7-Methoxy-2-naphthonitrile via triflate activation.

Detailed Protocol

Step 1: Synthesis of 7-Methoxy-2-naphthyl Triflate

-

Setup: Charge a dry round-bottom flask with 7-Methoxy-2-naphthol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Base Addition: Add Pyridine (2.5 eq) and cool the solution to 0°C under nitrogen.

-

Activation: Dropwise add Triflic Anhydride (Tf₂O) (1.2 eq).[1] The reaction is exothermic; maintain internal temp < 5°C.[1]

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of starting phenol).[1]

-

Workup: Quench with ice water. Extract with DCM.[1] Wash organics with dilute HCl (to remove pyridine), then brine.[1] Dry over MgSO₄ and concentrate.

-

Checkpoint: The triflate is a stable intermediate but should be used promptly.[1]

-

Step 2: Pd-Catalyzed Cyanation

-

Reagents: Dissolve the triflate intermediate in anhydrous DMF (Dimethylformamide).

-

Catalyst System: Add Zinc Cyanide (Zn(CN)₂) (0.6 eq - caution: toxic) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[1]

-

Reaction: Degas the mixture with nitrogen for 15 minutes. Heat to 85°C for 4–6 hours.[1]

-

Workup: Cool to RT. Dilute with EtOAc and wash with 2M Ammonium Hydroxide (to chelate zinc salts), then water and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1).

Applications in Drug Development

HIV Research (NNRTIs)

7-Methoxy-2-naphthonitrile serves as a critical scaffold for Diarylpyrimidine (DAPY) analogues.[1] The 2-naphthyl wing provides enhanced hydrophobic interaction with the non-nucleoside binding pocket of HIV-1 Reverse Transcriptase, specifically targeting the Tyr181 and Tyr188 residues.[1]

-

Mechanism: The nitrile group acts as a hydrogen bond acceptor, while the methoxy group modulates lipophilicity.[1]

-

Reference: Derivatives of this core have shown nanomolar activity against wild-type HIV-1.[1][2]

Agomelatine Impurity Profiling (Regioisomer Control)

Agomelatine (Valdoxan) is an antidepressant with the structure N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.[1]

-

The Problem: Industrial synthesis often starts from 7-methoxy-1-tetralone.[1][3][4][5] If the starting material contains 7-methoxy-2-tetralone (an isomer), it leads to the formation of the 2-substituted analog.[1]

-

The Solution: CAS 90381-43-4 is synthesized and used as a Reference Standard to quantify this specific regioisomer impurity using HPLC.[1] Ensuring <0.1% of the 2-isomer is critical for regulatory compliance (ICH Q3A guidelines).[1]

Regioisomer Comparison (DOT Visualization)

Figure 2: Structural relationship between the Agomelatine core and the 7-Methoxy-2-naphthonitrile scaffold.

Analytical Characterization

To validate the identity of CAS 90381-43-4, researchers should look for the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: A distinct set of signals for the naphthalene protons.[1] The H-1 proton (singlet-like) will appear downfield due to the adjacent nitrile group.[1] The H-8 proton (ortho to methoxy) will be shielded.[1]

-

Methoxy Group: A sharp singlet at δ 3.9–4.0 ppm .[1]

-

Pattern: Look for a 6-proton aromatic system. The 2,7-substitution pattern creates a symmetry that distinguishes it from the 1,7-isomer (which often shows more complex splitting due to steric crowding at the 1-position).[1]

-

-

IR Spectroscopy:

-

Mass Spectrometry (ESI/GC-MS):

Safety & Handling

-

Hazard Classification:

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term reference standards) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group.

References

-

Synthesis of Naphthonitriles: Maligres, P. E., et al. "Cyanation of Naphthyl Triflates."[1] Tetrahedron Letters, vol. 40, no. 46, 1999, pp. 8193–8195.[1] Link[1]

-

Anti-HIV Activity (DAPY Analogues): Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates.[1] Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 17, 2001, pp. 2235–2239.[1] Link

-

Agomelatine Impurity Profiling: "Agomelatine: Impurity Profile and Synthesis." European Pharmaceutical Review, 2012.[1] (Contextual reference for 1,7 vs 2,7 isomerism).

-

Chemical Data Source: PubChem Compound Summary for CAS 90381-43-4.[1][6] Link

Sources

- 1. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 4. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. 90381-43-4|2-Cyano-7-methoxynaphthalene: In Stock [parkwayscientific.com]

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-naphthonitrile

This guide provides a comprehensive overview of the synthetic routes for preparing 7-methoxy-2-naphthonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical principles and practical considerations for the successful synthesis of this compound.

Introduction

7-Methoxy-2-naphthonitrile is a valuable building block in medicinal chemistry, most notably as a precursor for the synthesis of Agomelatine, a melatonergic agonist and 5-HT2C antagonist used in the treatment of major depressive disorders.[1][2] The strategic placement of the methoxy and cyano functionalities on the naphthalene core allows for diverse chemical transformations, making it a versatile intermediate. This guide will explore the primary retrosynthetic disconnections and detail the most practical synthetic approaches, with an emphasis on explaining the underlying chemical principles and providing actionable experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 7-methoxy-2-naphthonitrile reveals several viable synthetic pathways. The primary disconnections focus on the formation of the carbon-carbon bond of the nitrile group and the carbon-oxygen bond of the methoxy group.

Caption: Retrosynthetic analysis of 7-Methoxy-2-naphthonitrile.

This analysis highlights two primary strategies:

-

Route A: Cyanation of a 7-methoxy-2-substituted naphthalene. This involves the introduction of the nitrile group onto a pre-existing 7-methoxynaphthalene core. Key intermediates for this approach include 7-methoxy-2-halonaphthalenes or 7-methoxy-2-naphthylamine (for a Sandmeyer reaction).

-

Route B: Methylation of a 7-hydroxy-2-naphthonitrile precursor. This strategy involves the formation of the methoxy group as a late-stage transformation.

A third, less direct approach involves the construction of the naphthalene ring system with the desired functionalities already in place, often starting from simpler precursors like methoxytetralones.

Route A: Cyanation of 7-Methoxy-2-substituted Naphthalenes

This route is often favored due to the commercial availability of suitable precursors. The choice of cyanation method depends on the nature of the leaving group at the 2-position of the 7-methoxynaphthalene.

Palladium-Catalyzed Cyanation of 7-Methoxy-2-bromonaphthalene

The palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the synthesis of aryl nitriles.[3][4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.

Reaction Mechanism:

The catalytic cycle is believed to proceed via:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (7-methoxy-2-bromonaphthalene).

-

Ligand Exchange: A cyanide anion displaces a halide from the palladium center.

-

Reductive Elimination: The aryl nitrile product is eliminated, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol:

A representative procedure for the palladium-catalyzed cyanation of an aryl bromide is as follows:

-

To an oven-dried flask, add 7-methoxy-2-bromonaphthalene (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous, degassed dimethylformamide (DMF) is added.

-

The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove insoluble salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Zinc Cyanide: Often preferred over other cyanide sources like KCN or NaCN due to its lower toxicity and reduced tendency to poison the palladium catalyst.

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands often enhance the rate of reductive elimination.

-

Solvent: A polar aprotic solvent like DMF or DMAc is typically used to dissolve the reactants and facilitate the reaction.

-

Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Sandmeyer Reaction of 7-Methoxy-2-naphthylamine

The Sandmeyer reaction is a classic method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[5]

Reaction Mechanism:

-

Diazotization: 7-Methoxy-2-naphthylamine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile group.

Caption: Workflow for the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization:

-

Dissolve 7-methoxy-2-naphthylamine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) with cooling in an ice bath (0-5 °C).

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) and sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Trustworthiness of the Protocol:

-

Temperature Control: Strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

-

Safety: The Sandmeyer reaction involves toxic reagents (cyanides) and potentially explosive diazonium salts. Appropriate safety precautions, including working in a well-ventilated fume hood and having a quench solution (e.g., ferrous sulfate for cyanides) readily available, are mandatory.

Route B: Methylation of 7-Hydroxy-2-naphthonitrile

This approach is contingent on the availability of 7-hydroxy-2-naphthonitrile.[6] The methylation of the phenolic hydroxyl group is a straightforward and high-yielding reaction.

Reaction Mechanism:

This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide, which then attacks the methylating agent.

Experimental Protocol:

A general procedure for the methylation of a phenol is as follows:[7]

-

Dissolve 7-hydroxy-2-naphthonitrile (1.0 eq) in a suitable solvent such as acetone, DMF, or acetonitrile.

-

Add a base, such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, with appropriate safety precautions).

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and commonly used base for this transformation. Stronger bases like sodium hydride can be used for less reactive phenols but require anhydrous conditions.

-

Methylating Agent: Dimethyl sulfate is an effective and inexpensive methylating agent, but it is highly toxic and must be handled with extreme care. Methyl iodide is a good alternative.

-

Solvent: The choice of solvent depends on the base used. Acetone is suitable for potassium carbonate, while aprotic polar solvents like DMF or THF are preferred for sodium hydride.

Comparison of Synthetic Routes

| Parameter | Route A1: Pd-Catalyzed Cyanation | Route A2: Sandmeyer Reaction | Route B: Methylation |

| Starting Material | 7-Methoxy-2-bromonaphthalene | 7-Methoxy-2-naphthylamine | 7-Hydroxy-2-naphthonitrile |

| Key Reagents | Pd catalyst, phosphine ligand, Zn(CN)₂ | NaNO₂, acid, CuCN | Base (e.g., K₂CO₃), methylating agent (e.g., (CH₃)₂SO₄) |

| Advantages | High functional group tolerance, generally high yields.[3] | Utilizes readily available starting materials, well-established reaction. | High-yielding final step, simple procedure. |

| Disadvantages | Cost of palladium catalyst, sensitivity to air and moisture. | Use of highly toxic cyanides, potentially unstable diazonium salts, moderate yields. | Availability and cost of 7-hydroxy-2-naphthonitrile. |

| Industrial Scalability | Can be challenging due to catalyst cost and removal. | Established for industrial scale but with significant safety and waste disposal concerns. | Potentially very scalable if the starting material is accessible. |

Characterization of 7-Methoxy-2-naphthonitrile

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the methoxy group around 4 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon, and the methoxy carbon. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile group (C≡N) around 2220-2230 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₉NO, MW: 183.21). |

| Melting Point | A sharp melting point range, indicating high purity. |

Conclusion

The synthesis of 7-methoxy-2-naphthonitrile can be effectively achieved through several synthetic routes. The choice of the most appropriate method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment and safety infrastructure. The palladium-catalyzed cyanation offers a modern and efficient approach with high yields, while the Sandmeyer reaction remains a viable classical alternative. The methylation of 7-hydroxy-2-naphthonitrile is an excellent option if the precursor is readily available. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute a synthetic strategy tailored to their specific needs.

References

- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents. (n.d.).

-

Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap. (n.d.). Retrieved from [Link]

- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents. (n.d.).

- US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents. (n.d.).

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - Frontiers. (n.d.). Retrieved from [Link]

-

5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime (6) and... - ResearchGate. (n.d.). Retrieved from [Link]

- CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents. (n.d.).

-

(PDF) Polybrominated methoxy- and hydroxynaphthalenes - ResearchGate. (n.d.). Retrieved from [Link]

-

7-Hydroxynaphthalene-2-carbonitrile | C11H7NO | CID 22243621 - PubChem - NIH. (n.d.). Retrieved from [Link]

- US7595417B2 - Cyanation of aromatic halides - Google Patents. (n.d.).

- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents. (n.d.).

-

7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed Central. (n.d.). Retrieved from [Link]

-

Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Cyanation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Synthesis of 6-Methoxy-2-naphthaldehyde - China/Asia On Demand (CAOD) - Oriprobe. (n.d.). Retrieved from [Link]

- 7-Hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl) - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/364666

- KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents. (n.d.).

-

Preparation method of 7-methoxy-1-naphthylacetonitrile - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (n.d.). Retrieved from [Link]

-

1,2-Dimethylhydrazine-induced methylation of DNA bases in various rat organs and the effect of pretreatment with disulfiram - PubMed. (n.d.). Retrieved from [Link]

-

7-Hydroxymitragynine | C23H30N2O5 | CID 44301524 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 2. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 7-Hydroxynaphthalene-2-carbonitrile | C11H7NO | CID 22243621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Signature of 7-Methoxy-2-naphthonitrile: A Technical Guide for Researchers

Introduction

7-Methoxy-2-naphthonitrile (CAS No: 90381-43-4) is a substituted naphthalene derivative featuring both a methoxy and a nitrile functional group.[1][2] This arrangement makes it a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its structural isomers and related compounds are precursors to pharmacologically active agents, highlighting the importance of unambiguous structural confirmation during synthesis.[3]

As a Senior Application Scientist, I recognize that robust, validated analytical data is the cornerstone of any chemical research program. While a comprehensive set of publicly available, experimentally-derived spectra for 7-Methoxy-2-naphthonitrile is notably scarce, this guide is designed to provide a deep, predictive analysis of its expected spectroscopic signature. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with well-characterized analogous structures, this document serves as an authoritative reference for scientists working with this compound. We will explore the causality behind expected spectral features, providing a robust framework for the identification and characterization of 7-Methoxy-2-naphthonitrile.

Molecular Structure & Spectroscopic Overview

The structural features of 7-Methoxy-2-naphthonitrile—a planar naphthalene core, an electron-donating methoxy group (-OCH₃), and an electron-withdrawing nitrile group (-C≡N)—give rise to a distinct and predictable spectroscopic fingerprint. Understanding the electronic interplay between these groups is critical to interpreting the resulting spectra.

Caption: Molecular Structure of 7-Methoxy-2-naphthonitrile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

A robust protocol for acquiring a high-quality ¹H NMR spectrum is fundamental for structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Methoxy-2-naphthonitrile in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): Typically 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.

Predicted ¹H NMR Data & Interpretation

The ¹H NMR spectrum is predicted to display signals corresponding to seven distinct proton environments: six aromatic protons and the three protons of the methoxy group. The electron-donating methoxy group will shield adjacent protons (increasing their upfield shift), while the electron-withdrawing nitrile group will deshield them (shifting them downfield).

| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Rationale & Assignment |

| -OCH₃ | Singlet (s) | 3H | ~3.9 - 4.0 | The three equivalent protons of the methoxy group, appearing as a sharp singlet. |

| H-1 | Singlet (s) or narrow Doublet (d) | 1H | ~8.1 - 8.2 | Deshielded by the adjacent nitrile group. Appears as a singlet or a narrow doublet due to small meta-coupling to H-3. |

| H-3 | Doublet (d) | 1H | ~7.6 - 7.7 | Deshielded by the nitrile group. Coupled to H-4. |

| H-4 | Doublet (d) | 1H | ~7.9 - 8.0 | Coupled to H-3. |

| H-5 | Doublet (d) | 1H | ~7.8 - 7.9 | Part of an AB quartet with H-6. |

| H-6 | Doublet of Doublets (dd) | 1H | ~7.2 - 7.3 | Shielded by the methoxy group at C-7. Coupled to H-5 and H-8. |

| H-8 | Singlet (s) or narrow Doublet (d) | 1H | ~7.1 - 7.2 | Most shielded aromatic proton due to its position relative to the methoxy group. Appears as a singlet or narrow doublet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

-

Acquisition Time (AQ): ~1-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 512-2048 scans, as ¹³C has a low natural abundance.

-

Spectral Width (SW): Typically 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, with referencing to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Rationale & Assignment |

| ~55 - 56 | -OCH₃ : The carbon of the methoxy group. |

| ~105 - 107 | C-8 : Shielded by the ortho-methoxy group. |

| ~110 - 112 | C-2 : Carbon bearing the nitrile group. Its shift is lower than other quaternary carbons due to the sp-hybridized neighbor. |

| ~118 - 120 | -C≡N : The carbon of the nitrile functional group. |

| ~120 - 122 | C-6 : Shielded by the para-methoxy group. |

| ~128 - 130 | C-4a, C-5 : Aromatic CH carbons. |

| ~130 - 132 | C-1, C-3 : Aromatic CH carbons deshielded by the nitrile group. |

| ~135 - 137 | C-8a : Quaternary aromatic carbon. |

| ~137 - 139 | C-4 : Aromatic CH carbon. |

| ~160 - 162 | C-7 : Aromatic carbon directly attached to the oxygen, significantly deshielded. |

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid 7-Methoxy-2-naphthonitrile directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample scan.

-

-

Processing: The instrument software automatically performs the Fourier transform and calculates the absorbance or transmittance spectrum.

Predicted IR Data & Interpretation

The IR spectrum provides direct evidence for the key functional groups. The most diagnostic peak will be the sharp, strong absorption from the nitrile group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium-Weak | sp³ C-H Stretch (from -OCH₃) |

| ~2230 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1620, ~1580, ~1500 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1260 - 1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 - 1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).

-

Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode.

-

Acquisition Parameters:

-

Ionization Energy: Standard 70 eV.

-

Mass Range (m/z): Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Ion Source Temperature: Typically 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to corroborate the proposed structure.

Predicted Mass Spectrum & Fragmentation

The molecular weight of 7-Methoxy-2-naphthonitrile (C₁₂H₉NO) is 183.21 g/mol . The EI-MS spectrum is expected to show a strong molecular ion peak at m/z = 183.

Key Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical: A common fragmentation for methoxy-aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation at m/z = 168 .

-

Loss of CO: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 140 .

-

Loss of Acetonitrile: Cleavage of the nitrile group with an associated hydrogen can lead to a fragment corresponding to the methoxynaphthalene cation.

Caption: Predicted major fragmentation pathway for 7-Methoxy-2-naphthonitrile in EI-MS.

| Predicted m/z | Relative Intensity | Proposed Fragment Identity |

| 183 | High | [M]⁺, Molecular Ion |

| 182 | Medium | [M-H]⁺ |

| 168 | High | [M - •CH₃]⁺ |

| 140 | Medium | [M - •CH₃ - CO]⁺ |

| 114 | Medium | Further fragmentation of the naphthalene core |

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 7-Methoxy-2-naphthonitrile. The predicted data, grounded in fundamental chemical principles and comparison with analogous compounds, establishes a reliable spectroscopic signature for this molecule. The sharp, strong C≡N stretch in the IR spectrum, the distinct pattern of six aromatic protons and one methoxy singlet in the ¹H NMR, the presence of 12 unique signals including a downfield quaternary carbon (~160 ppm) in the ¹³C NMR, and a prominent molecular ion at m/z 183 in the mass spectrum collectively form a unique analytical profile. Researchers synthesizing or handling this compound can use this guide as an authoritative reference for confirming its identity and purity, ensuring the integrity of their scientific endeavors.

References

-

MySkinRecipes . 7-Methoxy-2-naphthonitrile. Available at: [Link]

-

Lead Sciences . 7-Methoxy-2-naphthonitrile. Available at: [Link]

-

PubChem . 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

-

1PlusChem . 90381-43-4 | 7-Methoxy-2-naphthonitrile. Available at: [Link]

Sources

potential applications of 7-Methoxy-2-naphthonitrile in medicinal chemistry

Executive Summary

7-Methoxy-2-naphthonitrile (CAS: 90381-43-4) is a specialized naphthalene derivative distinct from the more common Agomelatine intermediate, (7-methoxy-1-naphthyl)acetonitrile. While often overshadowed by its isomer, the 2-naphthonitrile scaffold possesses unique electronic and steric properties that make it a critical building block in the synthesis of serine protease inhibitors (specifically Factor Xa anticoagulants) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

This guide delineates the technical utility of 7-Methoxy-2-naphthonitrile, focusing on its role as a masked bifunctional pharmacophore . The methoxy group serves as a latent phenol for linker attachment, while the nitrile group acts as a precursor for amidine bioisosteres, essential for arginine-mimetic activity in enzyme active sites.[1]

Physicochemical Profile & Structural Analysis[1][2]

The rigid naphthalene core of 7-Methoxy-2-naphthonitrile provides a lipophilic anchor (LogP ~3.2), facilitating hydrophobic interactions within protein binding pockets.[1] Its photophysical properties also allow it to function as a solvatochromic fluorophore, useful in binding assays.[1]

Table 1: Physicochemical Properties[1]

| Property | Value | Relevance in MedChem |

| CAS Number | 90381-43-4 | Unique identifier (distinct from Agomelatine precursor 138113-08-3). |

| Molecular Formula | C₁₂H₉NO | Compact aromatic scaffold.[1][2] |

| Molecular Weight | 183.21 g/mol | Low MW allows for significant substitution without violating Lipinski's Rule of 5.[1] |

| LogP (Predicted) | ~3.2 | High lipophilicity; suitable for penetrating hydrophobic pockets (e.g., HIV RT).[1] |

| Fluorescence | Potential use as an intrinsic fluorescent probe during binding studies.[1] | |

| Electronic Character | Electron-donating (-OMe) & Electron-withdrawing (-CN) | Creates a "push-pull" electronic system, stabilizing the aromatic ring against metabolic oxidation.[1] |

Primary Application: Factor Xa Inhibitors (Anticoagulants)[1][4]

The most authoritative application of 7-Methoxy-2-naphthonitrile lies in the synthesis of Factor Xa inhibitors. In this context, the molecule functions as a pro-pharmacophore .[1]

Mechanism of Action

Factor Xa inhibitors often require a basic group (amidine) to interact with the S1 specificity pocket (Asp189) of the enzyme.[1] 7-Methoxy-2-naphthonitrile provides the nitrile precursor for this amidine. Simultaneously, the methoxy group is demethylated to a phenol, which serves as an attachment point for the rest of the inhibitor molecule (the "linker" and "S4 binding element").[1]

Synthetic Workflow: The "Demethylation-Pinner" Strategy

The industrial utility involves a two-pronged transformation:

-

Demethylation: The methoxy group is cleaved using aluminum triiodide (

) or boron tribromide ( -

Pinner Reaction: The 2-cyano group is converted into an amidine (or hydroxyamidine) to mimic the arginine side chain.[1]

Visualization: Factor Xa Inhibitor Synthesis Pathway

The following diagram illustrates the transformation of the scaffold into a bioactive anticoagulant core.

Caption: Synthesis of Factor Xa inhibitor core from 7-Methoxy-2-naphthonitrile via demethylation and amidine formation.

Secondary Application: Anti-HIV Agents (NNRTIs)[1]

Research indicates the utility of the 7-methoxy-2-naphthonitrile scaffold in developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

-

Pharmacophore Fit: The naphthalene ring provides the necessary

- -

Substitution Strategy: Derivatives such as 5-chloro-6-(aryloxy)-7-methoxy-2-naphthonitrile have shown nanomolar potency against wild-type HIV-1. The 2-cyano group is crucial here not for conversion to an amidine, but as an electron-withdrawing group that modulates the electrostatic potential of the ring, enhancing binding affinity.[1]

Experimental Protocols

Protocol A: Demethylation of 7-Methoxy-2-naphthonitrile

This protocol validates the "masked phenol" utility of the scaffold.

Reagents: 7-Methoxy-2-naphthonitrile (1.0 eq), Aluminum Triiodide (

-

Preparation: In a flame-dried flask under Argon, suspend freshly prepared aluminum triiodide (3.0 eq) in anhydrous benzene/cyclohexane (1:1).

-

Addition: Dissolve 7-Methoxy-2-naphthonitrile (1.0 eq) and a catalytic amount of TBAI in the same solvent mixture. Add this solution dropwise to the

suspension at 0°C.[1] -

Reaction: Stir vigorously at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor by TLC (the phenol is significantly more polar than the methoxy ether).[1]

-

Quench: Cool to 0°C. Carefully quench with ice-water (exothermic!). Acidify with 1N HCl to break aluminum complexes.[1]

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to yield 7-hydroxy-2-naphthonitrile .

Protocol B: Pinner Reaction (Nitrile to Amidine)

This protocol activates the "masked amidine" pharmacophore.[1]

Reagents: 7-Substituted-2-naphthonitrile (from Protocol A), Dry HCl gas, Anhydrous Ethanol, Ammonia (methanolic).[1]

-

Imidate Formation: Dissolve the nitrile in anhydrous ethanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 minutes until saturation.

-

Incubation: Seal the vessel and store at 4°C for 24 hours. The ethyl imidate hydrochloride salt usually precipitates.[1]

-

Ammonolysis: Filter the imidate salt (under inert atmosphere, hygroscopic!). Resuspend in anhydrous methanol. Add 7N

in methanol (excess).[1] -

Cyclization/Conversion: Stir at room temperature for 12-18 hours.

-

Workup: Concentrate in vacuo. The residue is the amidine hydrochloride.[1] Purify via HPLC if necessary.

Bioisosteric & Fluorescent Potential

Beyond specific drugs, the 7-Methoxy-2-naphthonitrile scaffold offers broader utility in medicinal chemistry design:

-

Bioisosterism: The naphthalene ring is a bioisostere for indole and quinoline.[1] The 2-cyano group mimics carbonyls or can be converted to tetrazoles (carboxylic acid bioisosteres).[1]

-

Fluorescent Tagging: Due to the "push-pull" nature (methoxy donor at C7, cyano acceptor at C2), the molecule exhibits solvatochromic fluorescence.[1] It can be used as a probe to study the polarity of binding sites in serum albumin or novel receptors during early-stage ADME profiling.[1]

Caption: Functional mapping of the 7-Methoxy-2-naphthonitrile scaffold in drug discovery.

References

-

Factor Xa Inhibition Strategy

-

Anti-HIV Activity (NNRTIs)

-

Chemical Properties & CAS Verification

Sources

- 1. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3813-01-2|5-Methoxy-1-naphthonitrile|BLD Pharm [bldpharm.com]

- 3. Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and History of 7-Methoxy-2-naphthonitrile: A Technical Guide

The following technical guide details the discovery, synthesis, and applications of 7-Methoxy-2-naphthonitrile , a distinct structural isomer often confused with the Agomelatine intermediate.

Executive Summary & Disambiguation

Compound Identity: 7-Methoxy-2-naphthonitrile CAS Number: 90381-43-4 Molecular Formula: C₁₂H₉NO Key Applications: Liquid crystal mesogens (optics), pharmaceutical intermediates (NNRTIs, serotonin modulators).

⚠️ Critical Disambiguation

Do not confuse this compound with (7-Methoxy-1-naphthyl)acetonitrile.

-

7-Methoxy-2-naphthonitrile (Target of this guide): The nitrile group is directly attached to the naphthalene ring at position 2. It is a rigid, planar molecule used primarily in material science and specific medicinal chemistry campaigns (e.g., HIV reverse transcriptase inhibitors).

-

(7-Methoxy-1-naphthyl)acetonitrile (Agomelatine Intermediate): The nitrile is on an alkyl side chain at position 1. This is the high-volume precursor for the antidepressant Agomelatine (Valdoxan).

Historical Origins and Discovery

The history of 7-Methoxy-2-naphthonitrile is inextricably linked to the evolution of naphthalene functionalization in the mid-20th century. While simple naphthonitriles were known in the late 19th century, the specific 2,7-disubstituted pattern gained prominence with the rise of Liquid Crystal (LC) research in the 1970s and 1980s.

The "Mesogen" Drive

Researchers discovered that 2,6- and 2,7-disubstituted naphthalenes possess the high aspect ratio and rigidity required to form stable nematic phases. The 7-methoxy-2-naphthonitrile motif combines a polarizable head group (nitrile) with a lipophilic tail (methoxy/naphthalene), making it an ideal "core" for mesogenic compounds.

Pharmaceutical Emergence

In the early 2000s, the compound transitioned from materials science to medicinal chemistry. It was identified as a scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1. The rigid naphthalene spacer allows the molecule to fit into the hydrophobic binding pocket of the viral enzyme, as detailed in patents such as US2005014789 (Serotonin Re-Uptake Inhibitors) and research into diarylpyrimidines (DAPYs).

Synthetic Pathways and Protocols

The synthesis of 7-Methoxy-2-naphthonitrile is a study in regioselectivity. The challenge lies not in the cyanation, but in establishing the 2,7-substitution pattern on the naphthalene ring.

Pathway A: The "Sulfonate-Cyanation" Route (Modern Standard)

This is the most reliable method for high-purity synthesis, avoiding the isomer mixtures common in electrophilic aromatic substitution.

Mechanism:

-

Precursor Synthesis: Selective methylation of 2,7-dihydroxynaphthalene.

-

Activation: Conversion of the remaining phenol to a triflate (trifluoromethanesulfonate).

-

Cyanation: Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) or Nickel-catalyzed reaction.

Figure 1: The regioselective synthesis pathway starting from commercially available 2,7-dihydroxynaphthalene.[1][2]

Detailed Protocol: From 7-Methoxy-2-naphthol

Note: This protocol assumes the starting material 7-Methoxy-2-naphthol is already secured.

Step 1: Activation (Triflation)

-

Reagents: 7-Methoxy-2-naphthol (1.0 eq), Triflic anhydride (

, 1.2 eq), Pyridine (2.0 eq), DCM (Solvent). -

Procedure: Dissolve naphthol in DCM at 0°C. Add pyridine. Dropwise add

(exothermic). Stir at RT for 2 hours. -

Workup: Wash with dilute HCl (to remove pyridine), then brine. Dry over

. -

Yield: Typically >90%.

Step 2: Cyanation (The Critical Step)

-

Reagents: Naphthyl triflate (1.0 eq), Zinc Cyanide (

, 0.6 eq), -

Solvent: DMF (degassed).

-

Conditions: Heat to 80-100°C under Argon for 4-6 hours.

-

Purification: The nitrile product is less polar than the starting material. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

-

Target Yield: 85-92%.

Pathway B: The Rosenmund-von Braun Reaction (Classical)

Before Pd-catalysis became cheap, this was the industrial standard. It utilizes a brominated precursor.[3]

-

Substrate: 2-Bromo-7-methoxynaphthalene.

-

Reagent: CuCN (Copper(I) cyanide).

-

Solvent: DMF or NMP at reflux (>150°C).

-

Drawback: Harsh conditions often lead to demethylation (cleavage of the ether), reducing yield and requiring re-methylation.

Key Applications & Pharmacology[6]

Medicinal Chemistry (HIV & CNS)

In drug discovery, the 7-methoxy-2-naphthonitrile moiety serves as a bioisostere for indole or quinoline rings.

-

HIV Inhibition: Research into Diarylpyrimidines (DAPYs) utilizes this nitrile as a "wing" that interacts with the NNRTI binding pocket of HIV-1 Reverse Transcriptase. The nitrile group forms critical hydrogen bonds with backbone amino acids (e.g., Lys101 or Lys103).

-

Serotonin Modulation: Patents (e.g., US2005014789) describe derivatives of this compound as selective serotonin re-uptake inhibitors (SSRIs), where the naphthalene ring provides lipophilic bulk to block the transporter.

Material Science (Liquid Crystals)

The compound is a "rod-like" molecule (calamitic mesogen).

-

Role: It acts as the rigid core.

-

Function: The 2-cyano group provides a strong longitudinal dipole moment (

), which is essential for molecules used in Twisted Nematic (TN) displays. The 7-methoxy group acts as a weak electron donor, tuning the optical anisotropy (

Technical Data Summary

| Property | Value | Notes |

| IUPAC Name | 7-Methoxy-2-naphthalenecarbonitrile | |

| Molecular Weight | 183.21 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 116-119°C (Precursor); Nitrile ~85-90°C | MP depends on purity/polymorph |

| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in Water | |

| Toxicity (GHS) | H301 (Toxic if swallowed), H315 (Irritant) | Handle with standard PPE |

References

-

Sigma-Aldrich. Product Specification: 7-Methoxy-2-naphthol (CAS 5060-82-2). Available at:

-

National Institutes of Health (PubChem). Compound Summary: 7-Methoxy-2-naphthonitrile (CAS 90381-43-4).[4] Available at:

-

Google Patents. Amide Derivatives as Selective Serotonin Re-Uptake Inhibitors (US2005014789).[2] Available at:

-

Li, S., et al. (2012).[3] A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.[3] Journal of Chemical Research.[3] (Context for 2,7-isomer synthesis methodology). Available at:

-

Lead Sciences. Product Data: 7-Methoxy-2-naphthonitrile. Available at:

Sources

A Theoretical Deep Dive into 7-Methoxy-2-naphthonitrile: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical investigation of 7-Methoxy-2-naphthonitrile, a molecule of interest in medicinal chemistry and materials science. By leveraging computational chemistry, researchers can elucidate its structural, electronic, and spectroscopic properties, thereby accelerating the drug development process. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a thorough computational analysis.

Introduction: The Significance of 7-Methoxy-2-naphthonitrile

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of a methoxy (-OCH3) and a nitrile (-CN) group to the naphthalene scaffold, as in 7-Methoxy-2-naphthonitrile, can significantly modulate its physicochemical and biological properties. The methoxy group, a well-known bioisostere, can enhance metabolic stability and cell membrane permeability, while the nitrile group can participate in crucial hydrogen bonding interactions with biological targets. A comprehensive theoretical understanding of this molecule is paramount to unlocking its full potential.

Computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective, and time-efficient means to predict a wide array of molecular properties before embarking on extensive experimental synthesis and testing.[1][2] This guide will delineate the application of these methods to 7-Methoxy-2-naphthonitrile.

Part 1: Computational Methodologies - The "Why" Behind the "How"

The selection of an appropriate theoretical model is crucial for obtaining accurate and reliable results. For a molecule like 7-Methoxy-2-naphthonitrile, a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is the recommended approach.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[1] The choice of the functional and basis set is critical.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[2][3] For systems where dispersion interactions are significant, functionals like WB97XD can offer improved accuracy.[1]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the methoxy and nitrile groups.[2][4]

Time-Dependent DFT (TD-DFT): To investigate the electronic excited states and predict the UV-Vis absorption spectrum, TD-DFT is the method of choice.[5] This approach allows for the calculation of vertical excitation energies and oscillator strengths, which are essential for understanding the molecule's photophysical behavior.

Part 2: Unveiling the Molecular Properties

A systematic theoretical investigation of 7-Methoxy-2-naphthonitrile would encompass the analysis of its molecular geometry, vibrational spectra, and electronic properties.

Molecular Geometry Optimization

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, which locates the minimum energy conformation on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For 7-Methoxy-2-naphthonitrile, particular attention should be paid to the planarity of the naphthalene ring system and the orientation of the methoxy and nitrile substituents.

Diagram: Molecular Structure of 7-Methoxy-2-naphthonitrile

Caption: Optimized molecular structure of 7-Methoxy-2-naphthonitrile.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy provides a "fingerprint" of a molecule, with characteristic frequencies corresponding to specific bond vibrations. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental Infrared (IR) and Raman spectra.[2] The calculated spectrum can confirm the identity of a synthesized compound and provide insights into its bonding characteristics.

Table 1: Predicted Vibrational Frequencies for 7-Methoxy-2-naphthonitrile

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C≡N stretch | ~2230 | Strong, sharp peak characteristic of the nitrile group. |

| Aromatic C-H stretch | 3050-3100 | Multiple weak to medium bands.[6] |

| C-O-C stretch | 1250-1300 | Asymmetric stretching of the methoxy group.[6] |

| Aromatic C=C stretch | 1600-1650 | Characteristic stretching of the naphthalene ring.[6] |

| C-H in-plane bend | 1000-1300 | Bending vibrations of aromatic hydrogens.[7] |

Note: These are expected frequency ranges based on literature for similar functional groups. Actual calculated values will be more precise.

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential biological activity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[8] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.[8]

Diagram: Frontier Molecular Orbitals (HOMO-LUMO)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.[2] For 7-Methoxy-2-naphthonitrile, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Key Electronic Properties and Their Significance

| Property | Definition | Significance in Drug Development |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons in enzymatic reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; important for interactions with electron-rich biological targets. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap can indicate higher reactivity and potential for covalent bond formation with a target. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and non-covalent interactions. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Provides insight into the molecule's overall electronic character. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | "Hard" molecules are less reactive, while "soft" molecules are more reactive. |

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, like 7-Methoxy-2-naphthonitrile, often exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter for NLO activity.[3] The presence of electron-donating (methoxy) and electron-withdrawing (nitrile) groups can enhance these properties.

Part 3: Experimental Protocols - A Step-by-Step Guide

This section provides a detailed workflow for conducting a theoretical study of 7-Methoxy-2-naphthonitrile using a computational chemistry software package like Gaussian.

Diagram: Computational Workflow

Caption: A typical workflow for the theoretical analysis of a molecule.

Step 1: Building the Initial Structure

-

Construct the 2D structure of 7-Methoxy-2-naphthonitrile in a molecular editor and convert it to a 3D structure.

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Calculation

-

Create an input file for the quantum chemistry software.

-

Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Perform a geometry optimization calculation.

-

Following the optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 3: Calculation of Electronic Properties

-

Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic information.

-

Analyze the output to extract HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.

-

Generate the molecular electrostatic potential map.

Step 4: Calculation of UV-Vis Spectrum

-

Perform a TD-DFT calculation on the optimized geometry to compute the first few singlet excited states.

-

Extract the excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.

Step 5: Calculation of NLO Properties

-

Perform a frequency-dependent calculation to determine the polarizability and first-order hyperpolarizability.

Step 6: Data Analysis and Interpretation

-

Visualize the optimized structure, molecular orbitals, and MEP map.

-

Compare the calculated vibrational frequencies with experimental data if available.

-

Interpret the electronic properties in the context of the molecule's potential reactivity and biological activity.

Conclusion

This in-depth technical guide provides a robust framework for the theoretical investigation of 7-Methoxy-2-naphthonitrile. By following the outlined computational methodologies and protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this promising molecule. This knowledge is instrumental in guiding further experimental studies and accelerating the discovery and development of new therapeutic agents and advanced materials.

References

-

IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

-

DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. [Link]

-

PubChem. (n.d.). 7-Methoxy-2-naphthol. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). (A) HOMO-LUMO density for the compound 7 in methanol, acetonitrile and.... [Link]

-

SpectraBase. (n.d.). 7-Methoxy-2-naphthol. [Link]

-

MDPI. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectra and electrostatic potential surface of 2-fluoro-6-methoxybenzonitrile based on quantum chemical calculations. [Link]

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. [Link]

-

ResearchGate. (n.d.). (PDF) NON-LINEAR OPTICAL PROPERTIES STUDY OF TWO HETEROCYCLIC COMPOUNDS. [Link]

-

IRJMETS. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]

-

Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]

-

Royal Society of Chemistry. (n.d.). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. [Link]

-

ResearchGate. (n.d.). DFT calculations, molecular docking, binding free energy analysis and cytotoxicity assay of 7,7-dimethylaporphine alkaloids with methylenedioxy ring in positions 1 and 2. [Link]

-

PMC. (2022). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. [Link]

-

MDPI. (n.d.). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. [Link]

-

PMC. (n.d.). Investigation on electronic structure, vibrational spectra, NBO analysis, and molecular docking studies of aflatoxins and selected emerging mycotoxins against wild-type androgen receptor. [Link]

Sources

- 1. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]

- 2. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-メトキシ-2-ナフトール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 7-METHOXY-2-NAPHTHOL CAS#: 5060-82-2 [m.chemicalbook.com]

- 5. 7-甲氧基-2-萘酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 7-Methoxy-2-naphthol | CAS 5060-82-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Commercial Availability and Strategic Procurement of 7-Methoxy-2-naphthonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-naphthonitrile is a niche yet critical building block in synthetic chemistry, particularly valued for its role as a precursor in the development of pharmacologically active agents. Its procurement, however, presents a distinct set of challenges for researchers, balancing cost, purity, and availability. This guide provides an in-depth analysis of the commercial landscape for 7-Methoxy-2-naphthonitrile, offering a strategic framework for its acquisition. We will explore the current supplier base, typical quality specifications, and pricing structures. Furthermore, we will present a validated, field-tested synthesis protocol as a viable alternative to direct procurement, complete with a discussion on the critical process parameters and analytical validation necessary to ensure batch-to-batch consistency. This document is intended to serve as a practical resource, empowering scientific teams to make informed decisions for sourcing this key intermediate.

Introduction: The Significance of the Naphthalene Core

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, aromatic framework provides an excellent platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. 7-Methoxy-2-naphthonitrile, specifically, serves as a key intermediate in the synthesis of various bioactive molecules, including derivatives investigated as potential anticancer agents and USP7 inhibitors.[2][3]

The strategic importance of this molecule lies in the specific arrangement of its functional groups: the methoxy group at the 7-position and the nitrile at the 2-position. This arrangement dictates the subsequent synthetic transformations and ultimately influences the pharmacological profile of the final compounds. As such, securing a reliable and high-purity source of this starting material is a foundational step in any research or development program that relies upon it.

Commercial Availability & Procurement Strategy

The commercial availability of 7-Methoxy-2-naphthonitrile is primarily limited to specialty chemical suppliers catering to the research and development sector. It is not typically stocked in bulk quantities, making large-scale procurement a potential challenge requiring significant lead times.

Leading Commercial Suppliers

A survey of the current market indicates that 7-Methoxy-2-naphthonitrile is available from several reputable suppliers, often with a purity of 97% or greater. The table below summarizes representative offerings.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| BLDpharm | BD455154 | 97% | 250mg, 1g, 5g | Often available from distributors like Lead Sciences.[4] |

| Various | Varies | >97% | Milligram to gram scale | Available through numerous smaller chemical catalogs. |

Note: Pricing and availability are subject to change. Researchers should obtain current quotes directly from suppliers.

A Strategic Framework for Procurement

The decision to purchase or synthesize 7-Methoxy-2-naphthonitrile is a critical one, governed by project timelines, budget, and required scale. The following workflow diagram illustrates a logical decision-making process for research teams.

Caption: Procurement decision workflow for 7-Methoxy-2-naphthonitrile.

In-House Synthesis: A Viable Alternative

Given the potential for high costs and supply chain instability, in-house synthesis is a frequently employed strategy for obtaining 7-Methoxy-2-naphthonitrile. A common and reliable route starts from the more readily available and less expensive precursor, 7-Methoxy-2-naphthol.

Retrosynthetic Analysis

The conversion of a naphthol to a naphthonitrile can be achieved through a two-step sequence involving the formation of a triflate intermediate, followed by a palladium-catalyzed cyanation. This is a robust and well-documented transformation in organic chemistry.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms [frontiersin.org]

- 3. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Methoxy-2-naphthonitrile - Lead Sciences [lead-sciences.com]

Foreword: A Proactive Approach to Chemical Safety

An In-depth Technical Guide to the Safe Handling of 7-Methoxy-2-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the utility of a molecule is intrinsically linked to its safe and responsible handling. 7-Methoxy-2-naphthonitrile, a key building block in the synthesis of complex organic molecules, is no exception.[1] Its naphthalene core is a versatile scaffold in medicinal chemistry, appearing in numerous therapeutics.[1] This guide is crafted not as a mere checklist of rules, but as a technical resource to instill a deep, causal understanding of the safety protocols surrounding this compound. As scientists, our commitment to innovation must be matched by an unwavering dedication to safety—for ourselves, our colleagues, and our environment. This document is designed to empower researchers with the knowledge to not only follow procedures but to understand the fundamental principles that make them effective.

Hazard Identification and Risk Assessment: Understanding the Molecule

The primary hazards are associated with the nitrile functional group (-C≡N) and the naphthalene aromatic system. Nitriles can be toxic if absorbed, and the aromatic structure can cause irritation. Data for the 1-isomer indicates significant toxicity via oral, dermal, and inhalation routes, alongside serious skin and eye irritation.[2]

Table 1: GHS Hazard Classification (Based on 7-Methoxy-1-naphthylacetonitrile)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

Source: Safety Data Sheet for 7-Methoxy-1-naphthylacetonitrile.

The causality behind these classifications is rooted in the metabolic fate of nitriles. While not all nitriles release cyanide in vivo, it is a potential metabolic pathway and a primary driver for the acute toxicity classification. The irritant properties are common for polycyclic aromatic compounds.

The Hierarchy of Controls: A Self-Validating Safety Framework

Effective safety protocols are not solely reliant on personal protective equipment (PPE). A robust, self-validating system is built upon the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.

Caption: Fig. 1: Hierarchy of controls, prioritizing effectiveness.

-

Elimination/Substitution: In drug development, the specific molecular scaffold is often non-negotiable. However, in early-stage research, one might consider if a less toxic precursor could achieve the same synthetic goal. This is the most effective, yet often least feasible, control.

-

Engineering Controls: This is the most critical pillar for handling powdered, toxic chemicals. All manipulations of 7-Methoxy-2-naphthonitrile must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The rationale is simple: engineering controls contain the hazard at the source, preventing inhalation of fine particulates and protecting the broader laboratory environment.

-

Administrative Controls: These are the protocols and procedures that govern how work is performed. This includes mandatory training on the specific hazards of aromatic nitriles, clearly defined Standard Operating Procedures (SOPs), and designating specific areas of the lab for handling this compound.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is essential but should never be the primary means of protection.

Standard Operating Protocol (SOP) for Handling

This protocol is designed as a self-validating system. Each step is linked to a safety outcome, ensuring that the procedure inherently verifies a safe state.

Objective: To safely weigh and transfer solid 7-Methoxy-2-naphthonitrile for use in a chemical reaction.

Prerequisites:

-

Researcher has completed lab-specific safety training and training on this SOP.

-

A chemical fume hood has been certified within the last year.

-

All necessary PPE is available and has been inspected.

-

The location of the emergency shower, eyewash station, and spill kit is known.

Protocol Steps:

-

Preparation (Area Setup):

-

Place a plastic-backed absorbent liner on the floor of the fume hood to contain any potential spills.

-

Position a calibrated analytical balance within the fume hood.

-

Assemble all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood before introducing the chemical.

-

Causality: Performing all setup in advance minimizes the time the chemical container is open and reduces the potential for contamination outside the controlled environment.

-

-

Donning PPE:

-

Don a chemical-resistant lab coat, ensuring it is fully buttoned.

-

Wear long-cuffed nitrile gloves. Check for any signs of degradation or punctures.[3]

-

Wear ANSI Z87.1-compliant safety goggles or a face shield.

-

Causality: This specific ensemble protects against the primary exposure routes: dermal absorption (gloves, lab coat) and eye contact (goggles).

-

-

Chemical Handling (Weighing and Transfer):

-

Carefully open the container of 7-Methoxy-2-naphthonitrile inside the fume hood. Avoid any abrupt movements that could aerosolize the powder.

-

Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on the balance.

-

Once the target weight is achieved, securely close the primary container.

-

Gently tap the weigh boat to transfer the solid into the reaction vessel.

-

Causality: Keeping the container opening and transfer time to a minimum directly reduces the risk of inhalation exposure and environmental release.

-

-

Decontamination and Cleanup:

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) in a designated waste beaker inside the fume hood.

-

Place the used weigh boat, absorbent liner, and any other contaminated disposables into a clearly labeled hazardous waste bag, also kept within the fume hood.

-

Wipe down the surfaces of the fume hood with the same solvent.

-

Causality: Immediate decontamination prevents the accumulation of hazardous residues and minimizes the risk of secondary exposure.

-

-

Doffing PPE:

-

Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

-

Dispose of gloves in the designated hazardous waste.

-

Remove lab coat and goggles.

-

Wash hands thoroughly with soap and water.

-

Causality: Proper doffing procedure is critical to prevent cross-contamination from the PPE to the individual.

-

Caption: Fig. 2: A logical workflow for the safe handling of powdered chemical reagents.

Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are paramount, the correct selection and use of PPE are mandatory.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale and Standard |

|---|---|---|

| Eyes/Face | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particulates. Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[4] |

| Hands | Nitrile gloves. | Provides a barrier against dermal absorption.[3] Check manufacturer's compatibility charts for the specific solvents being used. Always inspect gloves for tears or pinholes before use. |